((4-(2-Methoxyphenoxy)phenyl)sulfonyl)methionine
Description
((4-(2-Methoxyphenoxy)phenyl)sulfonyl)methionine is a sulfonamide derivative combining a methionine residue with a substituted phenylsulfonyl group. These compounds are typically utilized in peptide synthesis and biochemical research due to their sulfonyl groups, which enhance stability and modulate interactions with biological targets .
Properties
IUPAC Name |
2-[[4-(2-methoxyphenoxy)phenyl]sulfonylamino]-4-methylsulfanylbutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO6S2/c1-24-16-5-3-4-6-17(16)25-13-7-9-14(10-8-13)27(22,23)19-15(18(20)21)11-12-26-2/h3-10,15,19H,11-12H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZINZJWYAJXCTMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC2=CC=C(C=C2)S(=O)(=O)NC(CCSC)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ((4-(2-Methoxyphenoxy)phenyl)sulfonyl)methionine typically involves the reaction of 4-(2-methoxyphenoxy)phenyl sulfonyl chloride with methionine under controlled conditions . The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: ((4-(2-Methoxyphenoxy)phenyl)sulfonyl)methionine undergoes various chemical reactions, including:
Oxidation: The methionine moiety can be oxidized to form sulfoxides and sulfones.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: ((4-(2-Methoxyphenoxy)phenyl)sulfonyl)methionine is used as a building block in the synthesis of more complex molecules.
Biology: In biological research, this compound is used to study the effects of sulfonyl and methionine groups on biological systems. It serves as a model compound for investigating the role of these functional groups in biochemical processes .
Medicine: this compound has potential applications in drug development. Its structure can be modified to create derivatives with enhanced pharmacological properties. It is also used in the study of enzyme inhibition and protein interactions .
Industry: In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in polymer science and catalysis .
Mechanism of Action
The mechanism of action of ((4-(2-Methoxyphenoxy)phenyl)sulfonyl)methionine involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or modification of protein function. The methionine moiety can participate in redox reactions, influencing cellular oxidative stress and signaling pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The table below compares key features of ((4-(2-Methoxyphenoxy)phenyl)sulfonyl)methionine (hypothetical) and its analogs:
*Note: Data for the 2-methoxyphenoxy variant is inferred from analogs.
Key Observations:
- Substituent Effects: The 2-methoxyphenoxy group (hypothetical) introduces an electron-donating methoxy substituent, which may enhance solubility compared to the 2-methylphenoxy (o-tolyloxy) group in ((4-(o-tolyloxy)phenyl)sulfonyl)methionine . The tert-butyl group in ((4-(tert-butyl)phenyl)sulfonyl)methionine reduces molecular weight (345.48 vs. 395.49) due to the absence of a sulfur atom in the substituent and a bulkier alkyl chain .
- Amino Acid Side Chain: Methionine derivatives contain a methylthio (-SCH3) group, contributing to higher molecular weights compared to leucine (isobutyl side chain) or phenylalanine (benzyl side chain) analogs.
Research Findings (Inferred)
- Sulfonyl Group Reactivity :
- Sulfonamide linkages in these compounds are resistant to enzymatic cleavage, making them suitable for stable peptide backbone modifications .
Biological Activity
((4-(2-Methoxyphenoxy)phenyl)sulfonyl)methionine is a synthetic compound known for its unique structural features, including a methionine moiety linked to a sulfonyl group and a 4-(2-methoxyphenoxy)phenyl structure. This compound has garnered interest in medicinal chemistry due to its potential biological activities, which are primarily attributed to its interactions with various molecular targets, including enzymes and receptors.
- Molecular Formula : C₁₈H₁₉NO₆S
- Molecular Weight : Approximately 411.49 g/mol
- Functional Groups : Methoxy, sulfonyl, and phenyl groups
The biological activity of this compound is largely due to:
- Enzyme Interaction : The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or modification of protein function. This interaction can significantly alter the activity of target enzymes involved in various biochemical pathways.
- Redox Reactions : The methionine moiety may participate in redox reactions, influencing cellular oxidative stress and signaling pathways.
Biological Activities
Research has demonstrated several potential biological activities associated with this compound:
- Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains, suggesting that this compound may possess antimicrobial properties worth exploring.
- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways could position it as a candidate for treating inflammatory diseases.
- Potential in Drug Development : Studies indicate that derivatives of this compound may enhance pharmacological properties, making it a subject of interest in drug design.
Study on Methotrexate-Induced Intestinal Mucositis
A related benzimidazole derivative was investigated for its effects on Methotrexate-induced intestinal mucositis in mice. The study found that the compound significantly reduced diarrhea scores and weight loss while increasing feed intake and survival rates in a dose-dependent manner. This suggests a potential therapeutic application for compounds with similar structures.
Structure-Activity Relationship (SAR) Studies
Research on piperidine derivatives as MenA inhibitors revealed insights into the structure-activity relationships that could apply to this compound. These studies highlighted the importance of specific functional groups in enhancing biological activity against targets such as Mycobacterium tuberculosis (Mtb) .
Comparative Analysis with Similar Compounds
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| ((4-(2-Methoxyphenoxy)phenyl)sulfonyl)alanine | Contains alanine instead of methionine | Potential enzyme inhibition |
| ((4-(2-Methoxyphenoxy)phenyl)sulfonyl)leucine | Contains leucine | Antimicrobial properties |
| ((4-(2-Methoxyphenoxy)phenyl)sulfonyl)valine | Contains valine | Anti-inflammatory effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
